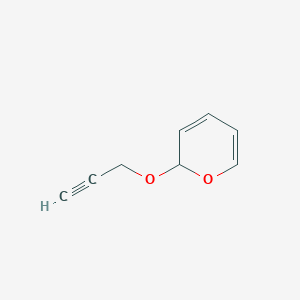![molecular formula C21H26O3Si B14791047 (5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone is a synthetic organic compound that belongs to the class of silyl ethers This compound is characterized by the presence of a furanone ring, which is a five-membered lactone, and a silyl ether group, which is a silicon-containing functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone typically involves the protection of hydroxyl groups using silylating agents. One common method involves the reaction of (5S)-5-hydroxymethyl-dihydro-2(3H)-furanone with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone is used as a protecting group for hydroxyl functionalities. This allows for selective reactions to occur at other sites in the molecule without interference from the hydroxyl group.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a building block for the synthesis of biologically active molecules. Its unique structure can be utilized to design and develop new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone involves its ability to act as a protecting group for hydroxyl functionalities. The silyl ether group can be selectively removed under mild conditions, allowing for the regeneration of the hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, where the control of functional group reactivity is essential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S)-5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]dihydro-2(3H)-furanone
- (5S)-5-[[[(1,1-Dimethylethyl)triethylsilyl]oxy]methyl]dihydro-2(3H)-furanone
Uniqueness
The uniqueness of (5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone lies in its specific silyl ether group, which provides a balance between stability and reactivity. The diphenylsilyl group offers enhanced stability compared to other silyl ethers, making it suitable for use in more demanding synthetic conditions. Additionally, the compound’s stereochemistry (5S) adds to its uniqueness, as it can influence the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
Molekularformel |
C21H26O3Si |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
5-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-2-one |
InChI |
InChI=1S/C21H26O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-16-17-14-15-20(22)24-17/h4-13,17H,14-16H2,1-3H3 |
InChI-Schlüssel |
LZDTYPTYCSPHBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


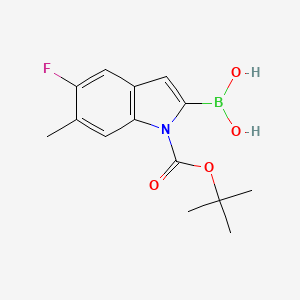

![N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14790981.png)
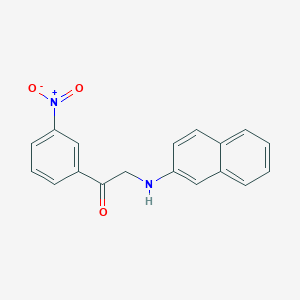
![1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14790992.png)
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
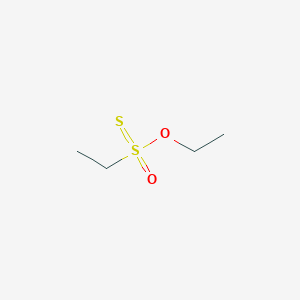
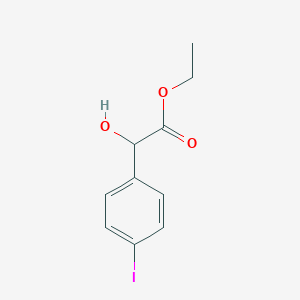
![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
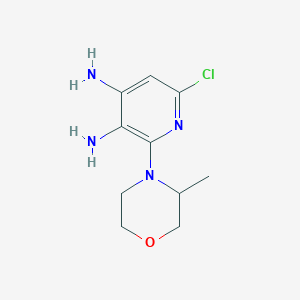
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
